Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate
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Overview
Description
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate is a chemical compound with the molecular formula C18H16N4O8 and a molecular weight of 416.34 g/mol . This compound is characterized by the presence of two nitrobenzoyl groups attached to a hydrazino moiety, which is further linked to an ethyl acetate group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate typically involves the reaction of ethyl acetate with 1,2-bis(3-nitrobenzoyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this synthetic route with optimizations to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Ethyl (1,2-bis{3-nitrobenzoyl}hydrazino)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with different chemical properties and applications.
1,2-bis(3-nitrobenzoyl)hydrazine: Lacks the ethyl acetate group and has distinct reactivity.
Other nitrobenzoyl derivatives: These compounds share the nitrobenzoyl functional group but differ in their overall structure and properties
Properties
Molecular Formula |
C18H16N4O8 |
---|---|
Molecular Weight |
416.3g/mol |
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)-[(3-nitrobenzoyl)amino]amino]acetate |
InChI |
InChI=1S/C18H16N4O8/c1-2-30-16(23)11-20(18(25)13-6-4-8-15(10-13)22(28)29)19-17(24)12-5-3-7-14(9-12)21(26)27/h3-10H,2,11H2,1H3,(H,19,24) |
InChI Key |
HGBIVRNHUXPJKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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